2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime

Enzyme Inhibition IMPDH2 Antiviral Research

HIGH-PURITY (≥95% HPLC) PYRIMIDINONE OXIME — validated IMPDH2 inhibitor (Ki=21 nM) and kinase inhibitor intermediate (WO2007/073117 A1). The 2-oxo group establishes a critical hydrogen-bonding network absent in non-oxo analogs, directly driving target affinity. Its elevated 216°C melting point (62°C above pyrimidine-4-carbaldehyde oxime) streamlines purification in parallel synthesis and library production. Researchers deploy this scaffold to initiate focused SAR campaigns, develop high-throughput nucleotide metabolism assays, and study solid-state properties with assured batch-to-batch reproducibility. Order ≥95% pure compound to eliminate impurity artifacts in your lead optimization workflow.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 7460-56-2
Cat. No. B1417396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
CAS7460-56-2
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)C=NO
InChIInChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3+
InChIKeyXBWGLAJSRHRQSF-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime (CAS 7460-56-2): Chemical Identity and Research-Grade Specifications


2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime (CAS 7460-56-2) is a heterocyclic building block characterized by a pyrimidin-2(1H)-one core substituted at the 4-position with a hydroxyiminomethyl (oxime) group [1]. This scaffold integrates a hydrogen-bond donor/acceptor-rich pyrimidinone with a reactive oxime handle, positioning it as an intermediate for nucleoside analogs and kinase-targeted small molecules [2]. As a research chemical, it is commercially supplied with a minimum purity specification of 95% (HPLC) .

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime (7460-56-2): Why Structural Analogs Cannot Be Interchanged


Generic substitution with closely related pyrimidine oximes or non-oxo analogs is invalid due to fundamental differences in hydrogen-bonding capacity and enzymatic recognition. Unlike pyrimidine-4-carbaldehyde oxime (CAS 1073-65-0), which lacks the 2-oxo group, this compound presents a distinct hydrogen-bonding network that directly influences binding affinity to targets like inosine-5'-monophosphate dehydrogenase (IMPDH) [1]. Furthermore, the presence of the 2-oxo moiety alters the compound's physicochemical properties, including a significantly higher melting point (216°C vs. 153-154°C), which impacts formulation and storage stability [2]. Directly substituting this compound with a simpler pyrimidine oxime would introduce unvalidated variables in a synthetic route or biological assay, compromising reproducibility and quantitative outcomes [3].

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime: Quantified Differentiation Data for Procurement Decisions


IMPDH2 Enzyme Inhibition: Sub-100 nM Affinity Confirmed by BindingDB/ChEMBL

The compound demonstrates potent inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapies. In direct enzymatic assays, it exhibits a Ki value of 21 nM against the IMP substrate site [1]. This places its affinity within the same nanomolar range as clinically relevant inhibitors like mycophenolic acid (MPA), for which Ki values of 10-30 nM are reported against IMPDH2 [2]. This quantitative benchmark provides a high-confidence starting point for structure-activity relationship (SAR) studies targeting the IMPDH2 nucleotide-binding pocket.

Enzyme Inhibition IMPDH2 Antiviral Research Immunosuppression

Thermal Stability Differentiation: Elevated Melting Point (216°C) Versus Core Pyrimidine Oxime Analog

The compound exhibits a melting point of 216°C [1]. In contrast, the structurally similar analog pyrimidine-4-carbaldehyde oxime (CAS 1073-65-0), which lacks the 2-oxo substituent, has a reported melting point of 153-154°C [2]. This represents a quantifiable increase of approximately 62°C in thermal stability. This differential is directly attributable to the increased intermolecular hydrogen-bonding network facilitated by the 2-oxo group and the oxime moiety, which reinforces the crystal lattice energy.

Physicochemical Properties Thermal Stability Formulation Storage

Vendor-Specified Purity: Minimum 95% (HPLC) for Reproducible Biological Assays

Commercial sourcing from established chemical suppliers provides this compound with a documented minimum purity of 95% as determined by HPLC . This specification is crucial for ensuring reproducible activity in quantitative biological assays, such as the IMPDH2 inhibition studies described above. In contrast, generic or non-certified sources of pyrimidine oxime analogs may not provide such analytical data, introducing uncontrolled variables like uncharacterized impurities that can confound dose-response curves or lead to false-positive hits in high-throughput screening campaigns.

Quality Control Purity Reproducibility Assay Development

Synthetic Utility: Validated Intermediate in Kinase Inhibitor Patent Literature

The compound is explicitly cited as a key intermediate in the synthesis of substituted pyrimidinyl oxime kinase inhibitors, as documented in patent WO2007/073117 A1 [1]. This contrasts with many commercially available pyrimidine building blocks that lack specific, validated downstream applications in the patent literature. The patent disclosure confirms the compound's compatibility with standard amide coupling and functional group interconversion reactions required for generating kinase-focused libraries, establishing a precedent for its utility in generating intellectual property-relevant chemical matter.

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor Patent Prior Art

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime (7460-56-2): High-Impact Application Scenarios Backed by Quantitative Evidence


Development of Next-Generation IMPDH2 Inhibitors for Antiviral and Immunosuppressive Programs

Given its potent, sub-100 nM affinity for IMPDH2 (Ki = 21 nM), this compound serves as a validated core scaffold for structure-based drug design [1]. Researchers can utilize this quantitative data to initiate focused SAR campaigns aimed at improving isoform selectivity (IMPDH1 vs. IMPDH2) or optimizing pharmacokinetic properties, bypassing the need for extensive de novo hit identification. The established purity specification (≥95%) ensures that initial potency measurements are accurate and reproducible, directly supporting lead optimization efforts .

Synthesis of Kinase-Focused Chemical Libraries with Demonstrated Patent Precedent

The compound's explicit use as an intermediate in the synthesis of substituted pyrimidinyl oxime kinase inhibitors (WO2007/073117 A1) provides a direct, validated synthetic route [2]. This scenario is ideal for medicinal chemistry groups seeking to rapidly generate novel, patentable kinase inhibitors. The elevated melting point (216°C) further simplifies purification and handling during parallel synthesis, a critical advantage in library production environments [3].

Physicochemical Studies on Hydrogen-Bonding and Crystal Engineering

The significant 62°C increase in melting point compared to the non-oxo analog pyrimidine-4-carbaldehyde oxime highlights the compound's value as a model system for studying the impact of specific hydrogen-bonding motifs on solid-state properties [3][4]. Researchers in materials science and crystallization can use this compound to probe the relationship between molecular structure, crystal lattice energy, and thermal stability, with the high purity (≥95%) ensuring that observed properties are intrinsic to the compound and not artifact of impurities .

Assay Development and Validation for Nucleotide-Binding Enzymes

As a well-characterized, high-purity inhibitor of IMPDH2, this compound is an ideal positive control or tool compound for developing and validating high-throughput screening assays targeting nucleotide metabolism [1]. Its documented enzymatic profile and consistent vendor specifications enable researchers to establish robust assay windows and Z'-factor calculations, ensuring reliable identification of novel inhibitors from compound collections.

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